非索非那定-d6 甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

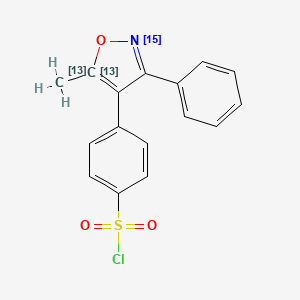

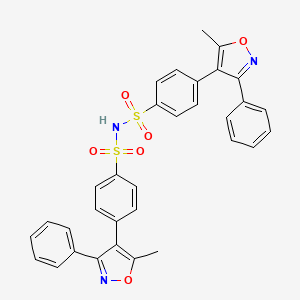

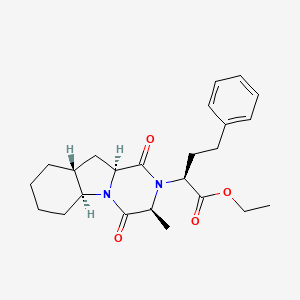

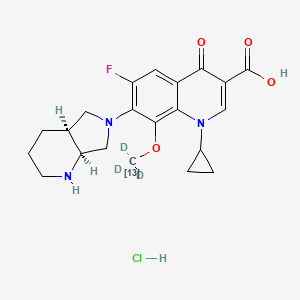

Fexofenadine-d6 Methyl Ester is a deuterium labeled Fexofenadine . It is a second-generation antihistamine pharmaceutical agent . The molecular formula of Fexofenadine-d6 Methyl Ester is C33H41NO4 . The IUPAC name is methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate .

Molecular Structure Analysis

The molecular structure of Fexofenadine-d6 Methyl Ester can be represented by its IUPAC name, methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate . The InChI representation is InChI=1S/C33H41NO4/c1-32 (2,31 (36)38-3)26-18-16-25 (17-19-26)30 (35)15-10-22-34-23-20-29 (21-24-34)33 (37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 .Physical And Chemical Properties Analysis

The molecular weight of Fexofenadine-d6 Methyl Ester is 521.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass and Monoisotopic Mass are 521.34121926 g/mol . The Topological Polar Surface Area is 70 Ų . The Heavy Atom Count is 38 . The Formal Charge is 0 . The Complexity is 693 .科学研究应用

分析方法开发

研究人员开发并验证了一种稳定性指示色谱法,用于测定非索非那定盐酸盐及其相关化合物,包括非索非那定甲酯(杂质 C),在药片中的含量。此方法对于确保非索非那定在其药物形式中的质量和稳定性至关重要,有助于质量控制过程 (Maher 等,2011)。

生物分析方法

利用大气压化学电离,开发了一种灵敏的 HPLC-MS/MS 方法来测定人血浆中的非索非那定。此方法采用 d6-非索非那定作为内标,突出了其在药代动力学和药物相互作用研究中准确灵敏检测中的作用 (Fu、Woolf 和 Matuszewski,2004)。此外,对非索非那定的各种生物分析方法的全面回顾,包括其通过药物转运蛋白的分布,提供了将其用作药物-药物相互作用和药代动力学研究模型探针的见解 (姚和斯里尼瓦斯,2012)。

药物转运和相互作用研究

研究表明,非索非那定和丙磺舒之间的肾脏药物-药物相互作用涉及肾基底外侧摄取过程,特别是通过人有机阴离子转运蛋白 3 (hOAT3)。这一发现对于理解非索非那定的药代动力学和优化其与其他药物同时使用时的剂量具有重要意义 (Tahara 等,2006)。

药理制剂和传感技术

测定药物制剂中非索非那定的创新方法涉及各种技术,如使用银纳米颗粒作为荧光探针的荧光分光法,为生物液体和药物中的药物测定提供了一种新颖、灵敏的方法 (Alothman 等,2010)。此外,基于铽与非索非那定形成配合物敏化的灵敏发光方法为药物制剂提供了特定的分析技术 (Al-Kindy 等,2015)。

作用机制

Target of Action

Fexofenadine-d6 Methyl Ester, a deuterium-labeled form of Fexofenadine Methyl Ester , primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions .

Mode of Action

Fexofenadine-d6 Methyl Ester acts as a selective antagonist of the H1 receptor . By binding to this receptor, it prevents histamine, an endogenous compound predominantly responsible for allergic symptomatology, from exerting its effects . This interaction helps alleviate allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine-d6 Methyl Ester is the histamine signaling pathway . By antagonizing the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions .

Pharmacokinetics

Fexofenadine is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The identified metabolites include a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Result of Action

The antagonistic action of Fexofenadine-d6 Methyl Ester on the H1 receptor results in the relief of allergy symptoms . These symptoms can include sneezing, itching, watery eyes, and runny nose . The compound’s action can also help manage chronic idiopathic urticaria, a condition characterized by the spontaneous appearance of hives .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Fexofenadine-d6 Methyl Ester can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Fexofenadine-d6", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Fexofenadine-d6 is dissolved in methanol and sulfuric acid is added dropwise with stirring to obtain the corresponding sulfate salt.", "Step 2: The reaction mixture is then heated under reflux for several hours to complete the reaction.", "Step 3: The resulting mixture is cooled and neutralized with sodium hydroxide solution to obtain the free base.", "Step 4: The free base is extracted with ethyl acetate and the organic layer is separated.", "Step 5: The organic layer is washed with water and dried over magnesium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain Fexofenadine-d6 Methyl Ester as a white solid." ] } | |

CAS 编号 |

1286458-00-1 |

产品名称 |

Fexofenadine-d6 Methyl Ester |

分子式 |

C33H41NO4 |

分子量 |

521.731 |

IUPAC 名称 |

methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |

InChI 键 |

GOUQSHOAAGQXNJ-WFGJKAKNSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |

同义词 |

4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid Methyl Ester; Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-(dimethyl-d6)phenylacetate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。